Tautomeric Control by the 4‑Hydroxy/Oxo Group Directs Pharmacophoric H‑Bond Topology
The 4‑hydroxy substituent enables a stable keto‑enol tautomerism wherein the 4‑oxo form acts as a canonical H‑bond acceptor. In the HIV‑1 integrase allosteric site (PDB 6NCJ), the 4‑oxo group of co‑crystallized tetrahydro‑1,6‑naphthyridine ligands accepts a hydrogen bond from the backbone NH of Glu170, while the 3‑carboxylic acid donates a hydrogen bond to Thr174 [REFS‑1]. The des‑hydroxy analog 5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid cannot establish this same tautomeric state, leading to a >100‑fold drop in integrase inhibition potency in cell‑based EC₅₀ assays (representative EC₅₀ >10 µM vs. <0.1 µM for 4‑hydroxy‑containing optimized leads) [REFS‑1]. A comparator with an N‑6 benzyl substituent (6‑benzyl‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid) introduced steric clash with the LEDGF/p75 binding cleft, eliminating activity (EC₅₀ >30 µM).
| Evidence Dimension | H‑bond donor/acceptor topology afforded by 4‑hydroxy tautomerism |
|---|---|
| Target Compound Data | 4‑Hydroxy‑5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid: provides 4‑oxo acceptor capable of H‑bond to Glu170 backbone NH (observed in co‑crystal PDB 6NCJ). EC₅₀ against HIV‑1 (cellular) 0.08 µM for the N‑propylphenyl analog built on this core [REFS‑1]. |
| Comparator Or Baseline | Des‑hydroxy analog (5,6,7,8‑tetrahydro‑1,6‑naphthyridine‑3‑carboxylic acid): lacks 4‑oxo tautomer; EC₅₀ >10 µM [REFS‑1]. N‑6 benzyl analog: steric clash; EC₅₀ >30 µM [REFS‑1]. |
| Quantified Difference | ≥100‑fold improvement in cellular potency when the 4‑hydroxy/oxo group is present vs. des‑hydroxy or N‑6 bulky analogs. |
| Conditions | HIV‑1 NL4‑3 replication assay in MT‑4 cells; X‑ray crystallography of HIV‑1 integrase catalytic core domain (PDB 6NCJ) co‑crystallized with a 4‑oxo‑tetrahydro‑1,6‑naphthyridine ligand. |
Why This Matters
The 4‑hydroxy/oxo group is not a passive substituent but a decisive pharmacophoric element; analogs lacking it forfeit the key H‑bond contact required for potent ALLINI activity, making this compound the minimal viable scaffold for developing integrase‑targeting agents.
- [1] Peese KM, Allard CW, Connolly T, et al. 5,6,7,8‑Tetrahydro‑1,6‑naphthyridine Derivatives as Potent Allosteric Site HIV‑1 Integrase Inhibitors. J Med Chem. 2019;62(3):1348‑1361. Table 1 and PDB 6NCJ structural analysis. View Source
